Core Chemical Identity and Properties
Core Chemical Identity and Properties
An In-depth Technical Guide to 2,4-Difluoroanisole
Executive Summary: This guide provides a comprehensive technical overview of 2,4-Difluoroanisole (CAS No. 452-10-8), a critical fluorinated aromatic ether. We will delve into its fundamental chemical and physical properties, explore the mechanistic implications of its difluorinated structure, and discuss its synthesis and significant applications in pharmaceutical development, agrochemical formulation, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, analytical characterization, and safe handling protocols.
2,4-Difluoroanisole is a versatile chemical intermediate recognized for its unique electronic and steric properties conferred by the fluorine and methoxy substituents on the benzene ring.[1]
Primary Identifier:
Nomenclature and Formula:
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IUPAC Name: 1,2-difluoro-4-methoxybenzene
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Synonym: Benzene, 2,4-difluoro-1-methoxy-[3]
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 99% (by GC) | [1] |
| Density | 1.24 g/mL | [1] |
| Boiling Point | 53 °C at 18 mmHg | [1] |
| Refractive Index | n20/D 1.47 | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
The Mechanistic Impact of Difluorination
The presence of two fluorine atoms on the anisole ring is not a trivial modification; it is a strategic design element that fundamentally alters the molecule's reactivity and physicochemical profile. Understanding this is key to leveraging its full potential in synthesis.
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Enhanced Reactivity and Stability: The fluorine atoms act as strong electron-withdrawing groups, influencing the electron density of the aromatic ring. This electronic perturbation enhances stability while simultaneously activating specific positions for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1]
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Modulation of Physicochemical Properties: In the context of drug discovery, fluorination is a well-established strategy for improving a molecule's metabolic stability and lipophilicity. The introduction of C-F bonds can block sites of metabolic oxidation and enhance membrane permeability, leading to superior pharmacokinetic profiles in active pharmaceutical ingredients (APIs).
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Improved Solubility and Selectivity: The unique electronic nature of 2,4-Difluoroanisole often leads to improved solubility and greater selectivity in chemical reactions, which is highly beneficial for achieving higher yields and purer products in the synthesis of pharmaceuticals and agrochemicals.[1]
Synthesis and Manufacturing Workflow
While multiple proprietary methods exist, a common and logical synthetic approach to 2,4-Difluoroanisole involves the methylation of 2,4-difluorophenol. The precursor, 2,4-difluorophenol, is typically synthesized from 2,4-difluoroaniline via a diazotization-hydrolysis sequence. This multi-step process is scalable and relies on well-understood, robust chemical transformations.
Plausible Synthetic Pathway
The synthesis can be conceptualized as a two-stage process starting from the readily available 2,4-difluoroaniline.
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Diazotization of 2,4-Difluoroaniline: The primary amine of 2,4-difluoroaniline is converted into a diazonium salt using sodium nitrite under acidic conditions, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[5]
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Hydrolysis to 2,4-Difluorophenol: The resulting diazonium salt is unstable and is immediately hydrolyzed, often by warming the solution, to replace the diazonium group with a hydroxyl group, yielding 2,4-difluorophenol.[5]
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Williamson Ether Synthesis: The final step involves the O-methylation of 2,4-difluorophenol using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a suitable base (e.g., potassium carbonate) to form the target 2,4-Difluoroanisole.
Caption: Plausible two-stage synthesis pathway for 2,4-Difluoroanisole.
Key Applications in Research and Development
2,4-Difluoroanisole is not an end product but a high-value building block. Its utility spans several high-tech industries.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs, analgesics, and anti-cancer agents.[6] Its structure is a recurring motif in molecules designed to have enhanced efficacy and better metabolic profiles.[1]
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Agrochemical Formulations: The compound is used to create advanced herbicides, pesticides, and fungicides. The fluorine atoms contribute to the stability and performance of these agrochemical products, leading to more effective crop protection.[1]
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Materials Science: In high-performance applications, 2,4-Difluoroanisole is employed in the production of specialty polymers and resins.[1] The resulting materials often exhibit enhanced thermal and chemical resistance.[1]
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Analytical Chemistry: Due to its stable and well-characterized nature, it is also utilized as a standard in chromatography and mass spectrometry for the accurate analysis of complex chemical mixtures.[1]
Quality Control and Analytical Workflow
Ensuring the purity and identity of 2,4-Difluoroanisole is paramount for its successful application, especially in pharmaceutical synthesis where impurities can have critical consequences. A robust quality control (QC) workflow is a self-validating system that guarantees material specifications are met.
Standard QC Protocol: Gas Chromatography (GC)
The purity of 2,4-Difluoroanisole is typically assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
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Sample Preparation: A dilute solution of 2,4-Difluoroanisole is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
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Instrument Setup:
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Column: A non-polar capillary column (e.g., DB-1 or HP-5) is installed.
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Injector: Set to 250 °C with a split ratio of 50:1.
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
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Detector (FID): Set to 280 °C.
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Carrier Gas: Helium or Hydrogen with a constant flow rate.
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Injection: 1 µL of the prepared sample is injected into the GC.
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Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to 2,4-Difluoroanisole. The acceptance criterion is typically ≥ 99.0%.
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Validation: The system is validated by running a solvent blank to check for baseline noise and a known standard to confirm retention time and detector response.
Caption: Standard Quality Control workflow for 2,4-Difluoroanisole.
Safety, Handling, and Storage
Proper handling of 2,4-Difluoroanisole is essential for laboratory safety. It is classified as a Dangerous Good for transport, indicating a need for careful management.[2]
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Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to avoid skin and eye contact.
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Storage: The compound should be stored in a cool, dry place away from sources of ignition.[1] The recommended storage temperature is between 2-8 °C to maintain its stability and quality.[1] Containers should be kept tightly closed.
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Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Conclusion
2,4-Difluoroanisole (CAS: 452-10-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and materials industries. Its difluorinated structure provides a unique combination of stability, reactivity, and property-enhancing characteristics that are highly sought after in the development of next-generation pharmaceuticals, agrochemicals, and high-performance materials. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist or researcher aiming to leverage this powerful molecular building block.
References
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2,4-Difluoroanisole. NIST Chemistry WebBook.[Link]
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Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, Vol 24, No 4.[Link]
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2,4-Difluoroanisole. Zhejiang Xieshi New Materials Co., Ltd.[Link]
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2,4-Difluoroaniline | C6H5F2N | CID 9709. PubChem.[Link]
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Chemical Properties of 2,4-Difluoroanisole (CAS 452-10-8). Cheméo.[Link]
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Step B: Preparation of 2,4-difluoroaniline. PrepChem.com.[Link]
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synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. Taylor & Francis Online.[Link]
- Method of preparing 2,4-difluoroaniline.
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Why 2,4-Difluoroanisole (CAS 452-10-8) is Essential for Your Chemical Projects. LinkedIn.[Link]
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2,4-Difluoroaniline. NIST WebBook.[Link]
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Maximizing Yields: Sourcing High-Purity 2,4-Difluoroaniline for Pharmaceutical Synthesis. Blossom Trading.[Link]
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
Figure 1. Structure and IUPAC numbering of 2,4-Difluoroanisole.
